4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the triazine ring, and a difluoromethylsulfanyl group attached to the phenyl ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Scientific Research Applications
4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Future Directions
The future directions for research on “4,6-dichloro-N-{2-[(difluoromethyl)thio]phenyl}-1,3,5-triazin-2-amine” and similar compounds could involve further investigation of their biological activities and potential applications. This could include the development of new synthesis methods, the exploration of different reactions, and the study of their mechanisms of action . Additionally, research could focus on improving the safety and reducing the potential hazards of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Chlorination: The final step involves the chlorination of the triazine ring at the 4 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and advanced analytical techniques can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The difluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and coupled products with various functional groups.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The difluoromethylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide
- 4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) benzamide
Uniqueness
4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2N4S/c11-7-16-8(12)18-10(17-7)15-5-3-1-2-4-6(5)19-9(13)14/h1-4,9H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVAHZTFIYMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.